molecular formula C14H16N2O B144023 Aureusimine B CAS No. 170713-71-0

Aureusimine B

カタログ番号: B144023
CAS番号: 170713-71-0
分子量: 228.29 g/mol
InChIキー: CZUORGWXUVRUMV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Aureusimine B (phevalin) is a cyclic dipeptide composed of phenylalanine and valine, synthesized by the nonribosomal peptide synthetase (NRPS) encoded by the ausAB operon in Staphylococcus aureus . It is predominantly produced by S. aureus biofilms, with significantly higher yields compared to planktonic cultures . While early research speculated its involvement in virulence factor expression, subsequent studies attributed observed effects to secondary mutations in regulatory systems like SaeRS . This compound has been proposed as a biomarker for bacterial growth monitoring and a therapeutic target for chronic biofilm-associated infections due to its stability and agr-independent production .

化学反応の分析

反応の種類: Aureusimine Bは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件:

主要な生成物: これらの反応の主要な生成物は、ピラジノン環構造が化合物の特徴であるthis compound自身です .

4. 科学研究における用途

This compoundには、次のような科学研究における用途がいくつかあります。

科学的研究の応用

Therapeutic Potential

Chronic Infection Management:
Aureusimine B has been identified as a potential biomarker and therapeutic target for chronic S. aureus biofilm-based infections. These infections are notoriously difficult to treat due to the biofilm's resistance to antibiotics and host immune responses. Studies have shown that S. aureus biofilms produce increased amounts of phevalin compared to their planktonic counterparts, suggesting a role in biofilm persistence and pathogenicity .

Gene Expression Modulation:
Research indicates that when administered to human keratinocytes, this compound can modestly influence gene expression related to wound healing processes . The presence of phevalin in conditioned media from S. aureus enhances differences in keratinocyte gene expression, indicating its potential as a therapeutic agent that could modulate host responses during infections .

Role in Biofilm Formation

Biofilms formed by S. aureus are critical in the context of medical device-related infections. This compound's production is significantly higher in biofilm states, which may contribute to the biofilm's structural integrity and resistance mechanisms . Understanding the role of this compound in biofilm formation could lead to new strategies for disrupting biofilms and enhancing treatment efficacy.

Investigative Research

Biomarker Development:
Given its association with chronic infections, this compound is being explored as a biomarker for detecting S. aureus biofilm-related diseases. Its quantification could assist clinicians in diagnosing and monitoring treatment responses in patients with persistent infections .

Cytotoxicity Studies:
Recent studies utilizing high-throughput cytotoxicity screening platforms have revealed that mutations affecting the synthesis of aureusimines can reduce S. aureus cytotoxicity while promoting intracellular persistence . This highlights the need for further research into how variations in aureusimine production affect bacterial virulence and host interactions.

Case Studies and Experimental Findings

Study Findings Implications
Jennings et al., 2012 Demonstrated increased production of phevalin in S. aureus biofilms compared to planktonic culturesSuggests a role for phevalin in biofilm persistence
Sun et al., 2010 Found that previously reported roles of aureusimines in virulence were due to mutations unrelated to their synthesisCalls for reevaluation of the assumed pathogenic roles of these compounds
eLife Study, 2023 Identified mutations in ausA, affecting cytotoxicity and intracellular persistenceIndicates potential targets for therapeutic intervention

作用機序

Aureusimine Bは、いくつかのメカニズムを通じて効果を発揮します。

6. 類似の化合物との比較

This compoundは、Aureusimine A(チルバリン)やフィレウシンなどの他の環状ジペプチドに似ています。 特定の構造と生物活性で独自のものとなっています .

類似の化合物:

This compoundのプロテアーゼ阻害、遺伝子発現調節、細菌コミュニケーションにおける役割のユニークな組み合わせは、これらの類似の化合物とは異なります。

類似化合物との比較

Aureusimine B belongs to a family of cyclic dipeptides, including aureusimine A (tyrvalin) and other quorum sensing (QS)-regulated metabolites. Below is a structured comparison of its structural, functional, and regulatory properties against related compounds.

Table 2: Production and Regulatory Characteristics

Compound Production Phase Regulation Biofilm vs. Planktonic Yield Key Function
This compound Early (4 hours) Growth-dependent 2.1-fold higher in biofilms Biomarker for bacterial growth
Aureusimine A Early (4 hours) agr-independent Lower than B Uncertain role in virulence
Formylated δ-toxin Late (12 hours) agr-dependent Variable Cytotoxic virulence factor

Key Research Findings

Biofilm-Specific Production :
this compound is overproduced in S. aureus biofilms, detectable via HPLC-MS at 98% purity. Its synthesis correlates with bacterial biomass, making it a reliable growth marker in agr-inhibited conditions .

Distinct Regulatory Mechanisms :
Unlike agr-regulated toxins (e.g., δ-toxin), this compound production is independent of quorum sensing, enabling its use in distinguishing growth inhibition from QS disruption .

Host-Pathogen Interactions: this compound synergizes with unidentified bacterial factors to upregulate keratinocyte genes linked to apoptosis (DUSP1, ATF3) and inflammation (FOS).

Comparative Stability : this compound persists in bacterial conditioned medium without degradation for ≥6 hours, contrasting with rapidly degraded QS signals like AIP-I .

生物活性

Aureusimine B, also known as phevalin, is a cyclic dipeptide produced by Staphylococcus aureus through non-ribosomal peptide synthetase (NRPS) pathways. This compound has garnered significant attention due to its potential roles in bacterial virulence and interactions with host cells. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Biosynthesis

This compound is synthesized via the ausAB gene cluster, which is conserved across various S. aureus strains. The biosynthetic process involves the action of dimodular NRPS enzymes that incorporate specific amino acids into the final peptide product. The production of this compound is notably influenced by environmental factors, such as nutrient availability, particularly amino acids like phenylalanine and valine .

Biological Functions and Virulence

Research indicates that this compound may play a crucial role in the virulence of S. aureus. It has been shown to modulate the expression of various virulence factors, including hemolysins and superantigens . The following table summarizes key findings related to the biological functions attributed to this compound:

Study Key Findings Implications
Increased production in biofilms compared to planktonic culturesSuggests a role in chronic infections
Mutations in ausA reduce cytotoxicity and promote intracellular persistenceIndicates potential for immune evasion
Modulation of gene expression in S. aureus mutants lacking ausAHighlights its role in virulence factor regulation

The exact mechanism by which this compound exerts its effects remains largely elusive. However, it is hypothesized that it may interact with host cellular pathways, potentially influencing immune responses. For instance, studies have shown that conditioned media from S. aureus containing phevalin can alter keratinocyte gene expression, implicating its involvement in host-pathogen interactions .

Case Studies

  • Chronic Skin Infections : A study demonstrated that biofilms from S. aureus produced higher levels of this compound than their planktonic counterparts. This finding underscores the importance of this compound in chronic skin infections where biofilm formation is prevalent .
  • Cytotoxicity Reduction : Clinical isolates with mutations in the ausA gene exhibited reduced cytotoxicity towards human epithelial cells, suggesting that disruption of this compound synthesis may confer a survival advantage within host tissues .
  • Host Interaction Studies : Experiments involving human keratinocytes revealed that exposure to phevalin could modulate cellular signaling pathways related to inflammation and healing, indicating its potential as a therapeutic target for managing S. aureus infections .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic techniques are critical for confirming the structural identity of Aureusimine B?

To validate the structure of this compound, researchers should employ nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 2D-COSY), high-resolution mass spectrometry (HR-MS), and X-ray crystallography. For purity assessment, high-performance liquid chromatography (HPLC) with UV/Vis or mass detection is essential. Novel compounds require full spectral data in the main manuscript, while known compounds should reference prior literature .

Q. How should researchers design initial bioactivity screening experiments for this compound?

Begin with in vitro assays targeting hypothesized biological pathways (e.g., antimicrobial, anticancer). Use cell-based models with appropriate positive/negative controls and dose-response curves. Include replicates (n ≥ 3) and statistical analysis (e.g., ANOVA) to minimize variability. Document protocols in the "Methods" section with reagent sources, equipment specifications, and ethical approvals for biological materials .

Q. What literature review strategies ensure comprehensive coverage of prior this compound studies?

Conduct a scoping review using databases (PubMed, SciFinder) with keywords like "this compound biosynthesis" or "Staphylococcus aureus secondary metabolites." Apply inclusion/exclusion criteria (e.g., peer-reviewed studies from 2000–2025) and map findings using tools like PRISMA-ScR. Critically evaluate gaps, such as conflicting bioactivity reports or uncharacterized biosynthetic pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from differences in assay conditions (e.g., pH, temperature) or compound purity. Design comparative studies replicating prior methods while standardizing variables. Perform meta-analyses of existing data to identify outliers or trends. Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and prioritize experiments addressing mechanistic ambiguities .

Q. What experimental strategies validate the proposed mechanism of action (MoA) of this compound?

Combine genetic (e.g., CRISPR knockdown of target genes) and pharmacological (e.g., inhibitor co-treatment) approaches. For example, if this compound inhibits bacterial quorum sensing, quantify gene expression (qPCR) of virulence factors like agr or hla in S. aureus. Include orthogonal assays (e.g., surface plasmon resonance) to confirm binding affinity to hypothesized targets .

Q. How should researchers optimize synthetic or biosynthetic yields of this compound for reproducibility?

For biosynthesis, modulate fermentation conditions (carbon/nitrogen sources, aeration) in S. aureus cultures and monitor yields via LC-MS. For chemical synthesis, employ design of experiments (DoE) to test reaction parameters (catalyst loading, solvent polarity). Report yields, purification steps, and characterization data in tabular format (e.g., Table 1: "Synthesis Optimization Parameters") to enable replication .

Q. Data Analysis and Reporting Guidelines

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

Use nonlinear regression (e.g., log-dose vs. response) to calculate IC50/EC50 values. For high-throughput screening, apply correction methods (Bonferroni, Benjamini-Hochberg) to minimize false positives. Include raw data in supplementary files with metadata (e.g., instrument settings, biological replicates) .

Q. How can researchers ensure ethical compliance in studies involving this compound and pathogenic strains?

Follow institutional biosafety protocols (e.g., BSL-2 for S. aureus). Document risk assessments, containment procedures, and disposal methods in the "Methods" section. For in vivo studies, obtain ethics committee approval and adhere to ARRIVE guidelines for animal welfare reporting .

Q. Tables for Methodological Reference

Table 1: Key Parameters for this compound Bioactivity Assays

ParameterRecommended SpecificationRationale
Cell LineS. aureus (ATCC 25923)Standardized reference strain
Assay Duration18–24 hoursAligns with bacterial growth phase
Solvent ControlDMSO ≤0.1% (v/v)Minimize cytotoxicity artifacts
Replicatesn = 6 per concentrationEnsure statistical power (p <0.05)

Table 2: Common Pitfalls in this compound Research

PitfallMitigation StrategyCitation
Incomplete spectral dataInclude full NMR/MS in supplementary files
Uncontrolled assay variablesStandardize pH, temperature across replicates
Overinterpretation of MoACombine genetic and biochemical validation

特性

IUPAC Name

6-benzyl-3-propan-2-yl-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-10(2)13-14(17)16-12(9-15-13)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUORGWXUVRUMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(NC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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試験管内研究製品の免責事項と情報

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